ethyl 2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(7-benzyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a pyrido-thieno-pyrimidine core
Preparation Methods
The synthesis of Ethyl [(7-benzyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Ethyl [(7-benzyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl [(7-benzyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Properties
CAS No. |
105543-97-3 |
---|---|
Molecular Formula |
C26H25N3O3S2 |
Molecular Weight |
491.6g/mol |
IUPAC Name |
ethyl 2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C26H25N3O3S2/c1-2-32-22(30)17-33-26-27-24-23(25(31)29(26)19-11-7-4-8-12-19)20-13-14-28(16-21(20)34-24)15-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3 |
InChI Key |
JTPFCOZPUOTQIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5 |
Origin of Product |
United States |
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